6-(Benzimidazol-1-yl)-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine;dihydrochloride
Description
6-(Benzimidazol-1-yl)-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine dihydrochloride is a heterocyclic organic compound featuring a benzimidazole core fused to a pyridine ring, with additional substitutions at the pyrrolidine nitrogen. The dihydrochloride salt enhances solubility and stability, making it suitable for in vitro and in vivo studies. This compound is of interest due to its structural similarity to kinase inhibitors and other bioactive molecules targeting signaling pathways .
Properties
IUPAC Name |
6-(benzimidazol-1-yl)-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5.2ClH/c1-21(13-9-10-18-11-13)16-7-4-8-17(20-16)22-12-19-14-5-2-3-6-15(14)22;;/h2-8,12-13,18H,9-11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMKDSDGBPVMFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNC1)C2=CC=CC(=N2)N3C=NC4=CC=CC=C43.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
6-(Benzimidazol-1-yl)-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine; dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole core, which is known for its diverse pharmacological properties. The presence of the pyridinyl and pyrrolidinyl substituents enhances its interaction with biological targets, potentially leading to various therapeutic applications.
1. Antitumor Activity
Recent studies have indicated that benzimidazole derivatives, including this compound, exhibit significant antitumor activity. For instance, compounds similar to 6-(Benzimidazol-1-yl)-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine have shown promising results in inhibiting cell proliferation across various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 6-(Benzimidazol-1-yl)-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine | HCC827 | 6.26 ± 0.33 | |
| 6-(Benzimidazol-1-yl)-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine | NCI-H358 | 6.48 ± 0.11 |
These findings suggest that the compound could be a candidate for further development as an antitumor agent.
2. Anti-inflammatory Activity
Benzimidazole derivatives are recognized for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines and pathways, such as TNF-alpha and p38 MAP kinase activity. This inhibition is crucial in managing inflammatory diseases and conditions.
3. Antimicrobial Activity
The antimicrobial efficacy of benzimidazole derivatives has been documented extensively. The compound's structural features allow it to interact with bacterial DNA, disrupting essential processes. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of benzimidazole derivatives. Modifications at specific positions on the benzimidazole ring can significantly influence potency and selectivity.
| Substitution Position | Effect on Activity |
|---|---|
| 2-position | Enhances TNF-alpha inhibition |
| 4-position | Reduces anti-inflammatory effects |
| 6-position | Critical for JAK3 inhibition |
These insights guide the design of new derivatives with improved therapeutic profiles.
Case Studies
Several case studies highlight the potential of this compound in clinical applications:
- Antitumor Efficacy : A study evaluated the effect of various benzimidazole derivatives on tumor growth in xenograft models, demonstrating that compounds with similar structures exhibited significant tumor suppression.
- Inflammatory Disorders : Research involving animal models of inflammatory diseases showed that treatment with benzimidazole derivatives led to reduced inflammation markers and improved clinical outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include benzimidazole derivatives and pyridine-containing heterocycles. Below is a comparative analysis:
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how are key intermediates characterized?
Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions involving benzimidazole precursors and substituted pyridines. For example:
- Step 1: React m-toluic acid with o-phenylenediamine in the presence of polyphosphoric acid and toluene to form the benzimidazole core .
- Step 2: Introduce the pyrrolidine-methyl-amine moiety through alkylation or aza-Michael addition under basic conditions (e.g., pyridine) .
Characterization methods :- IR spectroscopy to confirm functional groups (e.g., N-H stretching in benzimidazole at ~3400 cm⁻¹).
- ¹H/¹³C NMR to resolve methyl groups (δ 2.3–2.7 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
- GC-MS for purity analysis and molecular ion verification .
Advanced: How do reaction conditions influence the selectivity between benzimidazole and diamide by-products?
Answer:
Competing pathways arise from the reactivity of intermediates:
- Diamide formation : Favored by acyl chlorides (good leaving groups) and mild temperatures (20–40°C), as seen in the synthesis of 3-methyl-N-[2-(3-methylbenzamido)phenyl]benzamide .
- Benzimidazole formation : Requires excess protonating agents (e.g., HCl) and elevated temperatures (80–120°C) to promote cyclodehydration .
Mitigation strategy : Use DFT calculations to model frontier molecular orbitals (HOMO/LUMO) of intermediates. For instance, electron-deficient carbonyl groups in acyl chlorides reduce activation energy for nucleophilic attack, favoring diamides .
Basic: What analytical techniques are critical for verifying the compound’s structural integrity?
Answer:
- X-ray crystallography : Resolve the dihydrochloride salt’s crystal packing and hydrogen-bonding networks (e.g., CCDC 1013218/1014054 for analogous structures) .
- Elemental analysis : Confirm stoichiometry (e.g., C, H, N, Cl content within ±0.3% of theoretical values) .
- HPLC-PDA : Assess purity (>95%) and detect trace by-products (e.g., unreacted o-phenylenediamine) .
Advanced: How can computational methods optimize the synthesis protocol?
Answer:
- DFT-based mechanistic studies : Calculate transition-state energies to identify rate-limiting steps (e.g., cyclization vs. acylation). For example, benzimidazole formation is exergonic (ΔG ≈ -15 kcal/mol) under acidic conditions .
- Molecular docking : Predict solubility by simulating interactions with solvents (e.g., DMSO vs. ethanol) based on polarity and H-bonding capacity .
- In silico toxicity screening : Use tools like ECOSAR to evaluate environmental risks of synthetic by-products (e.g., chlorinated intermediates) .
Basic: What experimental design principles apply to reaction optimization?
Answer:
Adopt a split-plot design to systematically vary factors:
- Main plots : Temperature (60°C vs. 100°C).
- Subplots : Catalyst concentration (0.1–1.0 eq).
- Replicates : 4 replicates per condition to assess reproducibility .
Response variables : Yield, purity, and reaction time.
Advanced: How to resolve contradictions in reported reaction yields for analogous compounds?
Answer:
- Meta-analysis : Compare datasets from similar syntheses (e.g., polyphosphoric acid vs. PPA as catalysts) .
- Sensitivity testing : Vary proton source (HCl vs. H₂SO₄) and monitor intermediates via in situ FTIR .
- Statistical validation : Apply ANOVA to confirm significance of yield differences (p < 0.05) .
Basic: What storage conditions ensure compound stability?
Answer:
- Store as a lyophilized powder at -20°C in amber vials to prevent hydrolysis of the dihydrochloride salt.
- Stability testing : Monitor degradation via accelerated aging (40°C/75% RH for 4 weeks) and HPLC analysis .
Advanced: How to evaluate the compound’s potential as a kinase inhibitor using in vitro models?
Answer:
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations.
- Cellular assays : Measure IC₅₀ in cancer cell lines (e.g., HCT-116) using MTT viability assays.
- SAR analysis : Modify the pyrrolidine substituent and correlate with activity trends .
Basic: What are the compound’s key physicochemical properties?
Answer:
- Molecular weight : ~400 g/mol (exact mass requires HRMS).
- LogP : Predicted ~2.1 (via ACD/Labs).
- Aqueous solubility : <1 mg/mL (improve with co-solvents like PEG-400) .
Advanced: What strategies minimize epimerization during synthesis?
Answer:
- Chiral chromatography : Use a Chiralpak AD-H column to separate enantiomers.
- Low-temperature quenching : Halt reactions at -20°C to prevent racemization of the pyrrolidine center .
- Circular dichroism (CD) : Confirm stereochemical integrity post-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
